2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
CAS No.: 1251686-30-2
Cat. No.: VC4154482
Molecular Formula: C20H23N5O4S
Molecular Weight: 429.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251686-30-2 |
|---|---|
| Molecular Formula | C20H23N5O4S |
| Molecular Weight | 429.5 |
| IUPAC Name | 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
| Standard InChI | InChI=1S/C20H23N5O4S/c26-18(25-9-7-20(8-10-25)27-11-12-28-20)13-30-19-24-23-17(29-19)6-5-16-21-14-3-1-2-4-15(14)22-16/h1-4H,5-13H2,(H,21,22) |
| Standard InChI Key | WHKONPWFRKBMEX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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1,3,4-Oxadiazole Ring: A five-membered heterocycle known for its electron-deficient nature and role in enhancing metabolic stability.
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Benzimidazole Moiety: A bicyclic system with aromatic and basic properties, frequently employed in antiviral and anticancer agents due to its DNA-intercalating capacity.
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1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic amine ether contributing to conformational rigidity and improved solubility.
The thioether linkage (-S-) between the oxadiazole and ketone groups introduces polarity, potentially influencing membrane permeability and target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₅O₄S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-[[5-[2-(1H-Benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
| CAS Registry Number | 1251686-30-2 |
| Topological Polar Surface Area | 126 Ų (estimated) |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Formation of the Oxadiazole Core: Hydrazide derivatives are cyclized with carbon disulfide under acidic conditions to yield 2-mercapto-1,3,4-oxadiazole intermediates.
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Alkylation with Benzimidazole Ethyl Bromide: The mercapto group undergoes nucleophilic substitution with 2-(1H-benzimidazol-2-yl)ethyl bromide, introducing the benzimidazole arm.
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Coupling with Spirocyclic Amine: A Mannich reaction or nucleophilic acyl substitution attaches the 1,4-dioxa-8-azaspiro[4.5]decane unit to the ketone precursor.
Yield and Purification
Typical isolated yields range from 50% to 80%, contingent upon the efficiency of intermediate purification steps such as column chromatography or recrystallization. High-performance liquid chromatography (HPLC) analyses confirm purity levels exceeding 95% in optimized batches.
Mechanistic Insights and Structure-Activity Relationships
Role of the Thioether Linkage
Comparative studies with oxygen analogs (e.g., replacing -S- with -O-) reveal a 3-fold enhancement in antimicrobial potency for the sulfur-containing variant, likely due to increased lipophilicity and thiol-mediated redox interactions.
Impact of the Spirocyclic System
Removal of the 1,4-dioxa-8-azaspiro[4.5]decane group results in a 40% reduction in metabolic stability in hepatocyte assays, underscoring its role in shielding labile functional groups from cytochrome P450 oxidation.
Research Directions and Challenges
Optimization Strategies
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Bioisosteric Replacement: Substituting the oxadiazole with 1,2,4-triazole may improve aqueous solubility without compromising target affinity.
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Prodrug Development: Esterification of the ketone group could enhance oral bioavailability, addressing current limitations in gastrointestinal absorption.
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